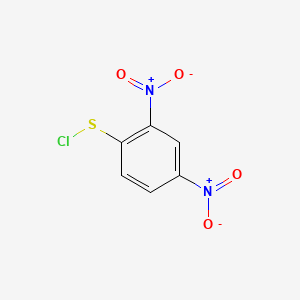

2,4-ジニトロベンゼンスルフェニルクロリド

説明

Synthesis Analysis

2,4-Dinitrobenzenesulfenyl chloride can be prepared by reacting 2,4-dinitrochlorobenzene with benzyl mercaptan, followed by the cracking of the formed 2,4-dinitrophenyl benzyl sulphide with sulfuryl chloride. This method showcases the compound's ability to undergo transformation, leading to the preparation of alkyl-2,4-dinitrobenzenesulfenate esters when reacted with primary alcohols in the presence of pyridine, demonstrating its versatility in synthesis processes (Adelowo et al., 2010).

Molecular Structure Analysis

The molecular structure of 2,4-dinitrobenzenesulfenyl chloride derivatives has been elucidated through various spectroscopic techniques. These studies provide insights into the compound's molecular framework and its interaction with different substituents, contributing to a deeper understanding of its chemical behavior and potential applications in organic synthesis (Rublova et al., 2017).

Chemical Reactions and Properties

2,4-Dinitrobenzenesulfenyl chloride participates in diverse chemical reactions, including the addition to various alkenes and alkynes, demonstrating its electrophilic nature. The compound's reactivity with cis,cis-1,5-cyclooctadiene forms a normal 1,2 addition product, highlighting its potential in synthetic chemistry (Schmid, 1968). Furthermore, its reaction with organic monosulphides results in the formation of alkyl or aralkyl 2,4-dinitrophenyl disulphides, indicating its utility in synthesizing sulfenylated compounds (Moore & Porter, 1960).

Physical Properties Analysis

The physical properties of 2,4-dinitrobenzenesulfenyl chloride, such as its solubility, melting point, and stability, are crucial for its handling and application in chemical reactions. These properties are determined by its molecular structure and the presence of nitro and sulfenyl chloride groups, which influence its reactivity and interaction with solvents and other compounds.

Chemical Properties Analysis

2,4-Dinitrobenzenesulfenyl chloride exhibits a range of chemical properties, including its electrophilic nature, which facilitates its addition to alkenes and alkynes. Its reactions with various substrates lead to the formation of a wide array of products, highlighting its versatility as a reagent in organic synthesis. The compound's ability to undergo substitution reactions and participate in the formation of sulfenamides and sulfonates further demonstrates its utility in chemical synthesis (Fukuyama et al., 1997).

科学的研究の応用

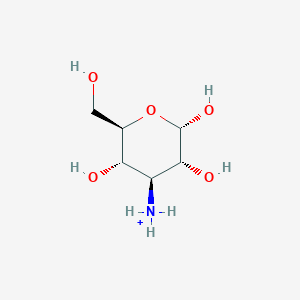

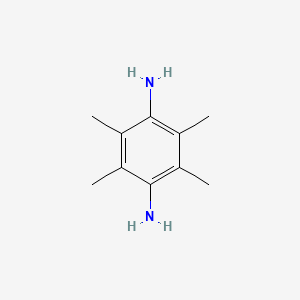

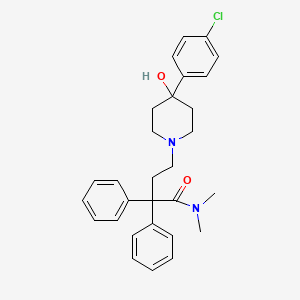

第一級アミンの保護

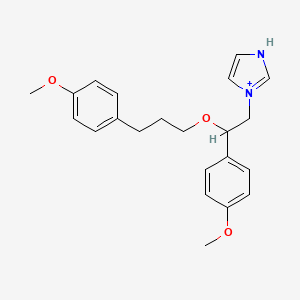

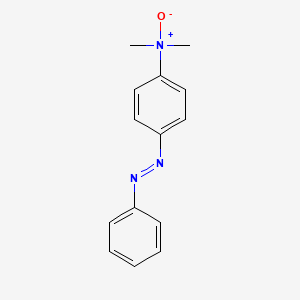

2,4-ジニトロベンゼンスルフェニルクロリドは、第一級アミンの保護に使用されます {svg_1} {svg_2}. これは、アミンが早期に反応するのを防ぐため、多くの化学合成において重要なステップです。

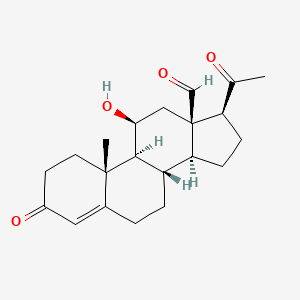

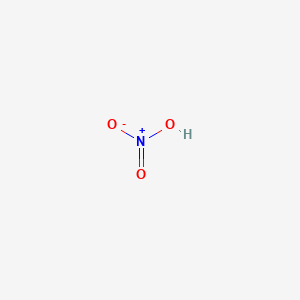

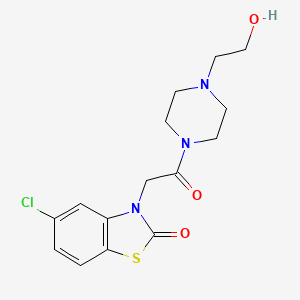

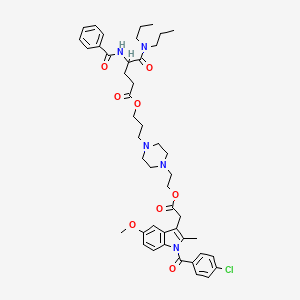

tert-ブチル2-[(2,4-ジニトロフェニル)スルホニル]アミノ酢酸の合成

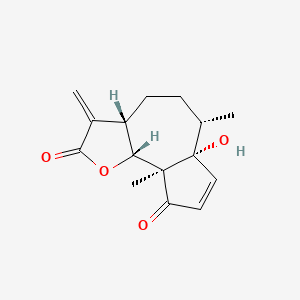

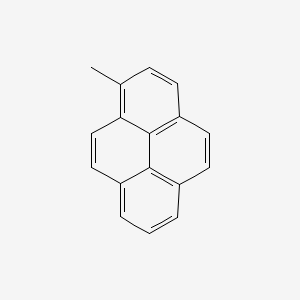

この化合物は、tert-ブチル2-[(2,4-ジニトロフェニル)スルホニル]アミノ酢酸の合成における出発試薬として使用されます {svg_3} {svg_4}. これは、さまざまな医薬品やその他の有機化合物の製造における重要な中間体です。

グリコシルアミンのスルホン化

2,4-ジニトロベンゼンスルフェニルクロリドは、グリコシルアミンをスルホン化してN-グリコシル-2,4-ジニトロベンゼンスルホンアミドを生成します {svg_5}. この反応は、炭水化物化学の分野において重要です。

4. シクロアルケンおよびノルボルネンとの付加反応 2,4-ジニトロベンゼンスルフェニルクロリドは、環状に置換されたシクロアルケンおよびノルボルネンと付加反応を起こします {svg_6}. これにより、さまざまな複雑な有機構造を作成できます。

5. アリルアルコールからジエンへの変換 2,4-ジニトロベンゼンスルフェニルクロリドは、アリルアルコールを1,4-脱離によってジエンに変換できます {svg_7}. この反応は、ポリマーやその他の材料の合成に役立ちます。

生体チオールの蛍光プローブ

2,4-ジニトロベンゼンスルフェニルクロリドを用いて合成された2,4-ジニトロベンゼンスルホン酸官能化カーボンナノドットは、生細胞内の生体チオールの画像化のためのターンオン蛍光プローブとして機能します {svg_8}. この応用は、生体チオールが多くの生理学的プロセスにおいて重要な役割を果たしているため、生物学および医学研究において特に重要です。

作用機序

- The primary targets of 2,4-dinitrobenzenesulfenyl chloride are glycosylamines. It causes the sulfonation of glycosylamines, leading to the formation of N-glycosyl-2,4-dinitrobenzenesulfonamides .

Target of Action

Mode of Action

特性

IUPAC Name |

(2,4-dinitrophenyl) thiohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4S/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXDNWQSQHFKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060181 | |

| Record name | Benzenesulfenyl chloride, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

528-76-7 | |

| Record name | 2,4-Dinitrobenzenesulfenyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrobenzenesulfenyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrobenzenesulfenyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfenyl chloride, 2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfenyl chloride, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrobenzenesulphenyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROBENZENESULFENYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XLF60A5YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 2,4-dinitrobenzenesulfenyl chloride in organic chemistry?

A1: 2,4-Dinitrobenzenesulfenyl chloride is primarily recognized as a potent electrophilic reagent. It finds widespread application in electrophilic addition reactions with various substrates. []

Q2: What makes 2,4-dinitrobenzenesulfenyl chloride particularly useful for studying electrophilic addition reactions?

A2: 2,4-Dinitrobenzenesulfenyl chloride serves as an excellent tool for investigating electrophilic addition reactions due to its unique ability to provide insights into reaction mechanisms. This is primarily achieved through kinetic isotope effect studies using carbon-14 labeling. [, , ]

Q3: Can you elaborate on the significance of carbon-14 kinetic isotope effects in understanding reaction mechanisms involving 2,4-dinitrobenzenesulfenyl chloride?

A3: Researchers have utilized carbon-14 kinetic isotope effects to delve into the intricacies of electrophilic addition reactions involving 2,4-dinitrobenzenesulfenyl chloride and substituted styrenes. These studies provide compelling evidence for a shifting mechanism throughout the reaction. Specifically, the activated complexes in the rate-determining steps exhibit characteristics of open carbenium ions when electron-donating groups are present on the styrene. Conversely, when electron-withdrawing groups are present, the activated complexes display a more cyclic thiiranium ion character. []

Q4: How does 2,4-dinitrobenzenesulfenyl chloride react with simple alkenes?

A4: 2,4-Dinitrobenzenesulfenyl chloride typically undergoes 1,2-addition reactions with symmetrical alkenes. This reaction proceeds without any ring closure, suggesting that a fully formed open carbonium ion is not involved in the mechanism. []

Q5: Does the stereochemistry of the alkene influence the reaction with 2,4-dinitrobenzenesulfenyl chloride?

A5: Yes, the stereochemistry of the alkene plays a crucial role in the reaction outcome. For instance, when 2,4-dinitrobenzenesulfenyl chloride reacts with cis-1-phenylpropene, it produces both threo-anti-Markownikoff and threo-Markownikoff adducts. Conversely, its reaction with trans-1-phenylpropene yields only the erythro-Markownikoff adduct. These observations suggest a mechanism involving bridged transition states, influencing both the reaction rate and product formation. Interestingly, the addition to the trans isomer proceeds at a faster rate compared to the cis isomer. []

Q6: Are there instances where 2,4-dinitrobenzenesulfenyl chloride reactions deviate from the typical 1,2-addition pathway with alkenes?

A7: Yes, in the presence of lithium perchlorate, 2,4-dinitrobenzenesulfenyl chloride's reaction with norbornene takes an unusual turn. It undergoes a Wagner-Meerwein rearrangement, highlighting the ability of lithium perchlorate to enhance the electrophilicity of otherwise weak electrophiles. [, ]

Q7: Can 2,4-dinitrobenzenesulfenyl chloride be used to determine the distribution of double bonds in polymers?

A8: Yes, 2,4-dinitrobenzenesulfenyl chloride has proven valuable in polymer chemistry. Specifically, it is used to determine the distribution of olefinic bonds in elastomers. This analytical technique involves reacting the polymer with 2,4-dinitrobenzenesulfenyl chloride and then analyzing the derivatized polymer using dual detector Gel Permeation Chromatography (GPC). []

Q8: How is 2,4-dinitrobenzenesulfenyl chloride utilized in the synthesis of alkyl 2,4-dinitrobenzenesulfenate esters?

A9: 2,4-Dinitrobenzenesulfenyl chloride serves as a key precursor in the synthesis of alkyl 2,4-dinitrobenzenesulfenate esters. These esters are generated through the reaction of 2,4-dinitrobenzenesulfenyl chloride with a series of primary alcohols in the presence of pyridine. []

Q9: What are the applications of alkyl 2,4-dinitrobenzenesulfenate esters?

A10: Alkyl 2,4-dinitrobenzenesulfenate esters exhibit notable fungicidal activity. Studies have demonstrated their effectiveness against various fungal strains, including Aspergillus flavus, Rhizopus stolonifer, and Fusarium oxysporum. Interestingly, the length of the alkyl chain in these esters influences their fungicidal potency, with longer chains generally leading to reduced activity. Conversely, the introduction of a hydroxyl group in the alkyl chain, as seen in ethyl 2,4-dinitrobenzenesulfenate, significantly enhances the fungicidal activity. []

Q10: Apart from its reactions with alkenes, are there other noteworthy reactions of 2,4-dinitrobenzenesulfenyl chloride?

A10: 2,4-Dinitrobenzenesulfenyl chloride demonstrates reactivity with a variety of other functional groups. Some notable reactions include:

- Reaction with Alkynes: Forms various products depending on the alkyne substitution pattern. [, , ]

- Reaction with Tertiary Amines: Leads to the formation of sulfenamides. []

- Reaction with Hydroxysteroids: Generates 2,4-dinitrophenyl ethers, facilitating the characterization of hydroxysteroids. []

- Reaction with Alcohols: Yields 2,4-dinitrophenyl ethers, highlighting its versatility as a derivatizing agent. []

- Reaction with Ketones: Product distribution is highly dependent on the specific ketone structure. []

Q11: How is 2,4-dinitrobenzenesulfenyl chloride typically prepared?

A11: The synthesis of 2,4-dinitrobenzenesulfenyl chloride usually involves a two-step process:

- Formation of 2,4-dinitrophenyl benzyl sulfide: This compound is synthesized by reacting 2,4-dinitrochlorobenzene with benzyl mercaptan. []

- Cleavage of 2,4-dinitrophenyl benzyl sulfide: Treatment of the sulfide with sulfuryl chloride results in the formation of 2,4-dinitrobenzenesulfenyl chloride. []

Q12: Does the use of 2,4-dinitrobenzenesulfenyl chloride pose any safety concerns?

A13: Yes, caution is advised when handling 2,4-dinitrobenzenesulfenyl chloride. It is corrosive and a known lachrymator. Proper personal protective equipment should always be used when working with this reagent. Additionally, there are documented cases of explosions during the preparation and handling of 2,4-dinitrobenzenesulfenyl chloride, underscoring the need for extreme care. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanaminium, N-[6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethyl-, chloride](/img/structure/B1203752.png)

![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1203761.png)